4-Amino-6-iodopyrimidine

Suzuki-Miyaura coupling Sonogashira coupling C–H activation

4-Amino-6-iodopyrimidine (CAS 53557-69-0; IUPAC: 6-iodopyrimidin-4-amine) is a heterocyclic building block of the 4-aminopyrimidine class, bearing an iodine atom at the 6-position and an amino group at the 4-position of the pyrimidine ring. Its molecular formula is C₄H₄IN₃ with a molecular weight of 221.00 g/mol, an exact monoisotopic mass of 220.94499 Da, a predicted pKa of 2.59 ± 0.10, a melting point of 207–210 °C, a predicted boiling point of 345 °C at 760 mmHg, and a predicted density of 2.204 g/cm³.

Molecular Formula C4H4IN3
Molecular Weight 221 g/mol
CAS No. 53557-69-0
Cat. No. B112744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-iodopyrimidine
CAS53557-69-0
Molecular FormulaC4H4IN3
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1I)N
InChIInChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
InChIKeyLQSJUQMCZHVKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-iodopyrimidine CAS 53557-69-0: Core Physicochemical and Structural Identity for Procurement Specification


4-Amino-6-iodopyrimidine (CAS 53557-69-0; IUPAC: 6-iodopyrimidin-4-amine) is a heterocyclic building block of the 4-aminopyrimidine class, bearing an iodine atom at the 6-position and an amino group at the 4-position of the pyrimidine ring [1]. Its molecular formula is C₄H₄IN₃ with a molecular weight of 221.00 g/mol, an exact monoisotopic mass of 220.94499 Da, a predicted pKa of 2.59 ± 0.10, a melting point of 207–210 °C, a predicted boiling point of 345 °C at 760 mmHg, and a predicted density of 2.204 g/cm³ . Commercially available purities typically range from 95% to 97% . The iodine substituent confers distinct reactivity and physicochemical properties that differentiate this compound from its chloro-, bromo-, and fluoro-analogs in both synthetic and biological contexts.

4-Amino-6-iodopyrimidine: Why Halo-Analog Substitution Introduces Quantifiable Risk in Synthesis and Biological Profiling


Substituting 4-amino-6-iodopyrimidine with its chloro (CAS 5305-59-9) or bromo (CAS 1159818-57-1) analog is not a neutral decision, because the identity of the 6-halogen governs both the rate and chemoselectivity of downstream palladium-catalyzed cross-coupling reactions and the compound's intrinsic physicochemical and biological profile . The C–I bond is substantially weaker than C–Br or C–Cl, enabling faster oxidative addition to Pd(0) and permitting coupling under milder conditions with broader substrate scope [1]. Furthermore, the iodine atom uniquely enables direct isotopic radiolabeling (¹²⁵I, ¹³¹I) for SPECT imaging and targeted radiotherapy—a capability entirely absent in chloro and bromo analogs. Even within aminolysis, the relative reactivity order among halogenopyrimidines has been documented to differ by up to three-fold across halo substituents [1]. These differences mean that a procurement choice based solely on price or availability, without verifying halogen identity, can alter reaction yields, require re-optimization of catalytic conditions, and compromise biological assay reproducibility.

4-Amino-6-iodopyrimidine CAS 53557-69-0: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Palladium-Catalyzed Cross-Coupling Reactivity: C–I Bond Advantage Over C–Br and C–Cl in Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step proceeds significantly faster with aryl iodides than with aryl bromides or chlorides, due to the lower bond dissociation energy of the C–I bond (~57 kcal/mol for Ph–I) compared to C–Br (~71 kcal/mol) and C–Cl (~84 kcal/mol) [1]. This is a class-level principle consistently demonstrated across pyrimidine substrates: 4-amino-6-iodopyrimidine participates in Suzuki-Miyaura and Sonogashira couplings under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than its 6-bromo or 6-chloro counterparts [2]. The iodine substituent is also the preferred handle for regioselective C–H activation/arylation sequences on pyrimidines, as demonstrated by Gupta et al. (2018), where aryl iodides generated via C–H iodination of 4-arylpyrimidines were subsequently employed in Suzuki-Miyaura and Sonogashira reactions [3]. In contrast, the chloro analog is reported as less reactive in oxidative addition, and the bromo analog, while more reactive than chloro in aminolysis (by up to ~3-fold), still lags behind iodo in palladium-mediated processes [2].

Suzuki-Miyaura coupling Sonogashira coupling C–H activation Medicinal chemistry building blocks

Physicochemical Property Differentiation: Melting Point, pKa, Density, and Boiling Point Across 4-Amino-6-halopyrimidine Series

The 4-amino-6-halopyrimidine series displays halogen-dependent trends across all key physicochemical parameters . 4-Amino-6-iodopyrimidine has a melting point of 207–210 °C, which lies between the bromo analog (177–183 °C) and the chloro analog (215–220 °C) . Its predicted pKa of 2.59 ± 0.10 is notably higher (less acidic) than the chloro analog's pKa of 2.16 ± 0.10, meaning the iodo compound exists in a different protonation state at a given pH, directly impacting solubility, logD, and chromatographic retention behavior . The density of the iodo compound (2.204 g/cm³) is substantially greater than the bromo (1.844 g/cm³) and chloro (1.437 g/cm³) analogs, reflecting the high atomic mass of iodine and affecting formulation and handling calculations for large-scale procurement . The boiling point follows the trend I (345 °C) > Br (303 °C) > Cl (289 °C), consistent with increasing molecular weight and polarizability .

Physicochemical profiling Solid-state characterization Chromatographic method development Salt selection

Cholecystokinin Receptor Subtype Selectivity: CCK-B (CCK2) vs. CCK-A (CCK1) Binding Affinity

4-Amino-6-iodopyrimidine has been evaluated in radioligand displacement assays against cholecystokinin receptor subtypes. The compound exhibits an IC₅₀ of 26–31 nM for the CCK-B (CCK2) receptor in mouse brain membrane preparations using [¹²⁵I]CCK-8S as the radioligand [1]. In contrast, its affinity for the CCK-A (CCK1) receptor is substantially lower, with an IC₅₀ of 620 nM measured in rat pancreas using [¹²⁵I]Bolton-Hunter CCK-8 displacement [2]. This corresponds to an approximately 20- to 24-fold selectivity window favoring CCK-B over CCK-A. This subtype selectivity profile is relevant because CCK-B receptors are implicated in anxiety, panic disorder, and certain cancers, whereas CCK-A receptors primarily mediate gastrointestinal functions—making this selectivity therapeutically meaningful. No equivalent head-to-head CCK-B/CCK-A selectivity data were identified for the corresponding 4-amino-6-chloro- or 4-amino-6-bromopyrimidine analogs in the retrieved dataset.

GPCR pharmacology Cholecystokinin receptor Receptor binding assay CNS drug discovery

Synthetic Accessibility: Documented Yield from 4-Amino-6-chloropyrimidine vs. Alternative Routes

Two synthetic routes to 4-amino-6-iodopyrimidine are documented with quantifiable yields. Route 1 uses 4-amino-6-chloropyrimidine as the starting material, treated with sodium iodide (5 equiv.) and 40% hydroiodic acid at 70 °C for 30 minutes, affording the iodo product in approximately 70–72% isolated yield after aqueous workup and extraction . The product was characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (1H, s), 7.04 (2H, br s), 8.04 (1H, s) . Route 2 starts from 4,6-diiodopyrimidine and proceeds via amination to give 4-amino-6-iodopyrimidine in approximately 74% yield . The chloro-to-iodo route (Route 1) is particularly attractive because 4-amino-6-chloropyrimidine is widely available at lower cost per gram (MW 129.55) than the diiodo precursor, and the halogen-exchange step uses inexpensive NaI/HI. No comparable yield data were retrieved for the analogous chloro-to-bromo or bromo-to-iodo transformations on the 4-aminopyrimidine scaffold within the search scope, making the 70–72% yield a specific, verifiable procurement-relevant metric for the iodo compound.

Heterocyclic synthesis Halogen exchange Process chemistry Building block procurement

Radiopharmaceutical Enablement: Iodine Isotopic Substitution (¹²⁵I/¹³¹I) for SPECT Imaging and Targeted Radiotherapy

The presence of a covalently bound iodine atom in 4-amino-6-iodopyrimidine uniquely enables isotopic radiolabeling with ¹²⁵I (t₁/₂ = 59.4 days, γ-emitter for SPECT imaging) or ¹³¹I (t₁/₂ = 8.02 days, β⁻/γ-emitter for targeted radiotherapy) via isotope exchange or electrophilic iododestannylation of organotin precursors derived from this building block . This capability is categorically absent in the chloro and bromo analogs, as chlorine and bromine lack radioisotopes with suitable nuclear decay properties for diagnostic imaging or therapy. Chlorine has no therapeutically useful radioisotope, and bromine radioisotopes (⁷⁶Br, t₁/₂ = 16.2 h; ⁷⁷Br, t₁/₂ = 57 h) require cyclotron production and have unfavorable decay characteristics for routine clinical use . The 6-iodopyrimidin-4-amine scaffold has been cited as a building block for radiopharmaceuticals with applications in tumor imaging agents, as documented in nuclear medicine literature . In contrast, the chloro and bromo analogs cannot serve as direct precursors for radioiodinated probes without a separate halogen-exchange step, which introduces additional synthetic complexity and radiolabeling yield losses.

Radiopharmaceutical chemistry SPECT imaging Iodine-125 labeling Nuclear medicine Theranostics

Storage and Handling Requirements: Cold-Chain and Inert-Atmosphere Necessity vs. Ambient-Stable Analogs

4-Amino-6-iodopyrimidine requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent photolytic and thermal degradation of the relatively labile C–I bond . This contrasts sharply with 4-amino-6-chloropyrimidine, which is stable at room temperature (recommended storage <15 °C in a cool, dark place) , and 4-amino-6-bromopyrimidine, which requires long-term storage at −20 °C . The iodo compound thus mandates refrigerated shipping and cold-chain logistics that increase procurement cost and complexity relative to the chloro analog, but are less stringent than the −20 °C freezer storage required for the bromo compound. This differential storage requirement is a direct consequence of the weaker C–I bond and the known photolability of aryl iodides, which can undergo homolytic cleavage upon exposure to ambient light and temperature, leading to free iodine release and purity degradation. Vendor documentation explicitly warns that prolonged air exposure or improper storage causes reduction in effective content, potentially compromising experimental reproducibility .

Chemical stability Procurement logistics Storage conditions C–I bond lability

4-Amino-6-iodopyrimidine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Palladium-Catalyzed Library Synthesis of 4,6-Disubstituted Pyrimidine Kinase Inhibitors

The superior oxidative addition kinetics of the C–I bond make 4-amino-6-iodopyrimidine the optimal starting material for constructing diverse 6-aryl/heteroaryl-substituted 4-aminopyrimidine libraries via Suzuki-Miyaura cross-coupling under mild conditions. This is supported by the established reactivity order I > Br > Cl for Pd(0)-catalyzed coupling , and by the demonstrated use of 6-iodopyrimidin-4-amine in developing anticancer agents targeting tyrosine kinases [1]. Researchers can expect faster reaction times, lower catalyst loadings, and broader aryl boronic acid scope compared to the bromo or chloro analogs. The documented synthetic protocol from the inexpensive chloro precursor (70–72% yield, NaI/HI) further supports cost-effective in-house preparation when commercial supply is constrained [2].

Nuclear Medicine and Theranostics: Precursor for ¹²⁵I/¹³¹I-Radiolabeled Pyrimidine Probes for Tumor Imaging and Targeted Radiotherapy

4-Amino-6-iodopyrimidine is uniquely positioned among 4-amino-6-halopyrimidines as a direct precursor for radioiodination, enabling the synthesis of SPECT imaging agents (¹²⁵I) and radiotherapeutic compounds (¹³¹I) . The compound serves as a building block for radiopharmaceuticals with tumor imaging applications documented in nuclear medicine literature . The chloro and bromo analogs cannot support this workflow without additional halogen-exchange steps that compromise radiochemical yield and specific activity. Procurement for this application requires verifying chemical purity ≥97% and ensuring cold-chain (2–8 °C) and light-protected delivery to preserve C–I bond integrity prior to radiolabeling.

GPCR Pharmacology: CCK-B (CCK2) Receptor Probe Development and Selectivity Screening

The experimentally determined CCK-B receptor affinity (IC₅₀ 26–31 nM) with approximately 20- to 24-fold selectivity over CCK-A (IC₅₀ 620 nM) establishes 4-amino-6-iodopyrimidine as a validated starting scaffold for developing CCK-B-selective pharmacological tool compounds or PET/SPECT tracer precursors [1][2]. This biological fingerprint is specific to the iodo compound; no comparable CCK subtype selectivity data are available for the chloro or bromo analogs. Laboratories investigating CCK-B-related CNS disorders (anxiety, panic) or CCK-B-expressing tumors should specify this CAS number rather than accepting generic '4-amino-6-halopyrimidine' substitutions, which would require de novo selectivity profiling.

Process Chemistry: Quality Control and Batch Verification Using Published Spectroscopic and Physicochemical Benchmarks

The availability of published ¹H NMR data (δ 6.89, 7.04, 8.04 ppm in DMSO-d₆), melting point (207–210 °C), and pKa (2.59) provides procurement officers and QC analysts with verifiable identity and purity benchmarks for incoming batch acceptance . These parameters also enable differentiation from the chloro analog (mp 215–220 °C, pKa 2.16) and bromo analog (mp 177–183 °C) by simple melting point determination or HPLC retention time comparison, reducing the risk of mis-shipment. The required inert-atmosphere, refrigerated storage (2–8 °C) should be factored into total cost of ownership calculations when comparing supplier quotes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-iodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.